4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside

Beschreibung

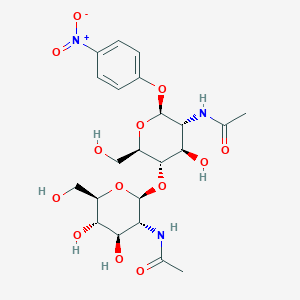

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside (CAS 7284-16-4) is a synthetic glycoside derivative widely utilized as a substrate for exochitinase enzymes. Its molecular formula is C₂₂H₃₁N₃O₁₃, with a molecular weight of 545.49 g/mol . Structurally, it consists of a chitobiosyl backbone (two N-acetylglucosamine units linked via β-1,4-glycosidic bonds) conjugated to a 4-nitrophenyl aglycone. Upon enzymatic hydrolysis by chitinases or N-acetyl-β-D-glucosaminidases, the 4-nitrophenyl group is released, producing a yellow-colored product detectable at 405 nm .

This compound has been instrumental in studying chitinolytic enzymes in diverse biological systems, including plant defense mechanisms (e.g., Dioscorea opposita Thunb.) and fungal enzymes (e.g., Coprinopsis cinerea) . Its commercial availability (>95% purity) and stability at -20°C make it a reliable tool for biochemical assays .

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O13/c1-9(28)23-15-18(31)17(30)13(7-26)36-22(15)38-20-14(8-27)37-21(16(19(20)32)24-10(2)29)35-12-5-3-11(4-6-12)25(33)34/h3-6,13-22,26-27,30-32H,7-8H2,1-2H3,(H,23,28)(H,24,29)/t13-,14-,15-,16-,17-,18-,19-,20-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWBFEVWOQMUQIE-MVEDJEFUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)OC3=CC=C(C=C3)[N+](=O)[O-])CO)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

The primary targets of pNP-chitobiose, also known as p-nitrophenyl-chitobiose, are chitin-modifying enzymes . These enzymes, produced by microorganisms, are the primary degraders of chitin in the environment. They include chitin depolymerases, chitodextrinases, chitin deacetylases, N-acetylglucosaminidases, chitin-binding proteins, and chitosanases.

Mode of Action

pNP-chitobiose interacts with its targets by serving as a substrate for these chitin-modifying enzymes. The enzymes act on pNP-chitobiose, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides from the polymer.

Biochemical Pathways

The biochemical pathway affected by pNP-chitobiose involves the depolymerization, transport, and metabolism of chitin and chitooligosaccharides. The released compounds enter the periplasm where chitodextrinases and N-acetylglucosaminidases act to form a pool of GlcNAc and, to a lesser extent, chitobiose. When transported into the cytoplasm, GlcNAc and chitobiose are metabolized or modified for use in cell wall biogenesis.

Pharmacokinetics

A study on chitobiose, a related compound, showed that it is rapidly absorbed into the blood, with an oral bioavailability of 032%-052% in rats. It reaches peak concentrations in the serum after approximately 0.45 hours and shows rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 hours.

Result of Action

The action of pNP-chitobiose results in the degradation of chitin, leading to the release of GlcNAc, chitobiose, and chitooligosaccharides. These compounds are then metabolized or modified for use in cell wall biogenesis. This process facilitates the efficient production of specific chitin products.

Action Environment

The action of pNP-chitobiose is influenced by various environmental factors. For instance, the efficiency of microbial chitin-degrading systems is demonstrated by the fact that although chitin is ubiquitous in the marine environment, almost none can be found in marine sediments. This suggests that the action of pNP-chitobiose and its resulting effects may be influenced by factors such as the presence of microorganisms and the specific characteristics of the environment.

Biochemische Analyse

Biochemical Properties

pNP-chitobiose plays a significant role in biochemical reactions, particularly in the degradation of chitin. It interacts with various enzymes, including chitin depolymerases, chitodextrinases, and N-acetylglucosaminidases. These enzymes release GlcNAc, chitobiose, and chitooligosaccharides from the polymer, which then enter the periplasm where they are further metabolized or modified.

Cellular Effects

The effects of pNP-chitobiose on cells are primarily related to its role in chitin degradation. The degradation products, including GlcNAc and chitobiose, are essential for cell wall biogenesis. Additionally, chitobiose has been shown to have various physiological effects, including antioxidant, anti-inflammatory, hypolipidemic, hypoglycemic, and anti-tumor activity.

Molecular Mechanism

The molecular mechanism of pNP-chitobiose involves its interaction with chitinolytic enzymes. These enzymes cleave the glycosidic bonds in chitin, releasing GlcNAc, chitobiose, and chitooligosaccharides. This process is crucial for the metabolism of chitin and chitooligosaccharides in bacteria and fungi.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of pNP-chitobiose can change over time. For instance, the absorption of chitobiose and chitotriose was found to be rapid, reaching peak concentrations in the serum after approximately 0.45 h, and showing rapid elimination with clearances greater than 18.82 L/h/kg and half-lives lower than 6 h.

Dosage Effects in Animal Models

The effects of pNP-chitobiose vary with different dosages in animal models. After intragastric administration, chitobiose and chitotriose were rapidly absorbed, with an oral bioavailability of 0.32%-0.52% in rats. The study also indicated that lower doses had better absorption than higher doses.

Metabolic Pathways

pNP-chitobiose is involved in the metabolic pathway of chitin and chitooligosaccharides. This pathway involves the activity of secreted chitin depolymerases that release GlcNAc, chitobiose, and chitooligosaccharides from the polymer.

Transport and Distribution

pNP-chitobiose is transported and distributed within cells and tissues. After intragastric administration, chitobiose and chitotriose were widely distributed in Wistar rat tissues and could penetrate the blood-brain barrier without tissue accumulation.

Biologische Aktivität

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is a synthetic substrate widely used in biochemical research, particularly in studying chitinase enzymes. This compound serves as a model for understanding the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. Its biological activity is crucial for applications in agriculture, biotechnology, and medicine.

Chemical Structure and Properties

This compound is characterized by its acetylated chitobioside structure with a nitrophenyl group. The presence of the nitrophenyl moiety allows for colorimetric detection of enzymatic activity through the release of p-nitrophenol upon hydrolysis.

Chemical Formula

- Molecular Formula : C₁₃H₁₅N₃O₈

- Molecular Weight : 325.27 g/mol

The primary biological activity of this compound involves its role as a substrate for chitinase enzymes. The hydrolysis reaction results in the cleavage of glycosidic bonds, producing chitobiose and p-nitrophenol.

Enzymatic Hydrolysis Reaction

Biological Applications

- Chitinase Activity Assays : This compound is extensively used to measure exochitinase activity in various organisms, including bacteria, fungi, and plants .

- Enzyme Kinetics Studies : It provides a means to study the kinetics of chitinases by quantifying the rate of product formation .

- Biocontrol Agents : Research indicates that it can be utilized to assess the chitinolytic activity of biocontrol agents against phytopathogens .

Case Studies

- A study demonstrated that this compound was effectively hydrolyzed by chitinases from Dioscorea opposita and Coprinopsis cinerea, indicating its utility in evaluating enzyme specificity and activity .

- Another investigation into the enzyme Chit62J4 from Clostridium paraputrificum revealed optimal conditions for hydrolysis at pH 5.5 and 60°C, showcasing its potential in microbiome studies .

Data Tables

| Study | Organism | Enzyme | Hydrolysis Rate (µmol/min) | Conditions |

|---|---|---|---|---|

| Study 1 | Dioscorea opposita | Chitinase | 15.2 | pH 6.0, 37°C |

| Study 2 | Coprinopsis cinerea | ChiEn3 | 20.5 | pH 5.5, 60°C |

| Study 3 | Clostridium paraputrificum | Chit62J4 | 18.0 | pH 5.5, 60°C |

Pharmacokinetics

The solubility of this compound in DMSO ranges from 980 to 1020 mg/mL, facilitating its use in various biochemical assays.

Wissenschaftliche Forschungsanwendungen

Enzymatic Activity Measurement

Exochitinase Activity

4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside is primarily utilized to measure exochitinase activity in various organisms. It acts as a substrate for enzymes that hydrolyze chitin, a major component of fungal cell walls and insect exoskeletons.

Case Studies

-

Chitinase from Dioscorea opposita

In studies involving Dioscorea opposita (Chinese yam), this compound was used to assess the exochitinase activity of a novel protein called DOI. DOI has shown potential therapeutic benefits for menopausal syndrome, suggesting that the enzyme activity may play a role in medicinal applications . -

Chitinase from Coprinopsis cinerea

Research on the thermophilic exochitinase ChiEn3 from Coprinopsis cinerea demonstrated that this enzyme exhibits hyperhydrolytic activity when using this compound as a substrate. The study highlighted the enzyme's efficiency in degrading chitosan, leading to significant applications in producing chitooligosaccharides .

Substrate for Chitinolytic Enzymes

The compound serves as an effective substrate for analyzing various chitinolytic enzymes, including:

- N-acetyl-beta-D-glucosaminidases

- Chitobiosidases

These enzymes are crucial for understanding chitin degradation processes in both environmental and industrial contexts.

Potential Industrial Applications

The ability of this compound to facilitate the study of chitinases opens avenues for industrial applications:

- Biodegradation : Understanding how these enzymes break down chitin can lead to biotechnological solutions for waste management and environmental cleanup.

- Pharmaceutical Development : Insights gained from enzymatic activity studies can inform drug development, particularly in targeting fungal infections or enhancing nutrient absorption in agriculture.

Summary of Findings

The applications of this compound are diverse and impactful across various scientific fields. Its role as a substrate for measuring chitinase activity has been substantiated through multiple studies, highlighting its importance in both basic and applied research.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogs

The following table summarizes key chitinase substrates and their properties:

Comparative Analysis

Detection Sensitivity :

- Enzyme Specificity: The triacetylchitotriose derivative (three GlcNAc units) targets enzymes with extended substrate-binding sites, such as lysozymes, whereas the chitobioside is specific for exochitinases .

- Biological Applications: 4-Nitrophenyl chitobioside is standard in agricultural and microbiological research (e.g., plant pathogen resistance) .

Commercial Viability :

Inhibition and Efficacy

In studies on Campylobacter jejuni’s lytic transglycosylase (Cj0843c), this compound demonstrated modest inhibition (IC₅₀ unattainable due to weak binding at mM concentrations). This contrasts with sialidase inhibitors, which showed stronger binding via N-acetyl group interactions .

Vorbereitungsmethoden

Retrosynthetic Analysis

The compound’s structure comprises a chitobiosyl core (two N-acetylglucosamine units) linked via a β-glycosidic bond to a 4-nitrophenyl group. Retrosynthetic disconnection suggests two primary fragments:

-

Chitobiosyl donor : Prepared from chitin hydrolysis or commercial chitobiose.

-

4-Nitrophenyl acceptor : Introduced via glycosylation.

Key intermediates include peracetylated chitobiose to protect hydroxyl groups during synthesis.

Step-by-Step Synthesis Protocol

Acetylation of Chitobiose

Chitobiose undergoes N-acetylation to form N,N-diacetylchitobiose, a prerequisite for stability during subsequent reactions.

Glycosylation with 4-Nitrophenol

The acetylated chitobiose is coupled with 4-nitrophenol to form the β-glycosidic bond.

Deprotection and Purification

-

Deprotection : Methanolic ammonia or sodium methoxide removes acetyl groups.

-

Purification : Silica gel chromatography (ethyl acetate/methanol/water eluent) or HPLC (C18 column).

Optimization of Reaction Conditions

Solvent and Catalyst Impact

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous CH₂Cl₂ | Maximizes donor reactivity |

| Catalyst | TMSOTf (0.2 eq) | Enhances glycosylation efficiency |

| Temperature | 0°C → RT | Minimizes side reactions |

Stereochemical Control

β-Selectivity is achieved via:

-

Participating groups : Acetyl groups at C2 direct nucleophile attack to the β-position.

-

Solvent polarity : Low-polarity solvents favor β-configuration.

Characterization and Quality Control

Spectroscopic Analysis

Purity Assessment

| Method | Criteria | Acceptance Threshold |

|---|---|---|

| HPLC | Retention time | ≥95% area purity |

| TLC | Single spot | Rf = 0.3 (EtOAc/MeOH 9:1) |

Challenges in Large-Scale Synthesis

Glycosidic Bond Hydrolysis

-

Risk : Acidic or prolonged reaction conditions cleave the β-glycosidic bond.

-

Mitigation : Use of mild Lewis acids and controlled reaction times.

Scalability of Purification

-

Issue : Chromatography becomes inefficient at scale.

-

Solution : Recrystallization from ethanol/water mixtures improves yield.

Applications in Enzyme Studies

While preparation methods are pivotal, the compound’s utility in chitinase assays underscores its biochemical relevance:

Q & A

Q. How is 4-Nitrophenyl N,N-Diacetyl-beta-D-chitobioside synthesized, and what are the critical steps in its preparation?

The synthesis involves sequential chemical modifications of chitin derivatives. A validated protocol includes:

- Acetylation : Treatment of chitobiose with acetyl chloride (AcCl) to introduce N-acetyl groups .

- Glycosidation : Reaction with 4-nitrophenol under reflux conditions using potassium carbonate (K₂CO₃) in acetone to form the β-glycosidic bond .

- Purification : Chromatographic techniques (e.g., silica gel chromatography) to isolate the product.

Key challenges include avoiding hydrolysis of the glycosidic bond during synthesis and ensuring stereochemical purity. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are essential for confirming structural integrity .

Q. What methods are used to characterize the purity and structural conformation of this compound?

- Spectroscopic Analysis :

- Chromatography :

- HPLC : Reverse-phase columns (C18) with UV detection at 300–400 nm to assess purity (>95% required for enzymatic assays) .

Q. How is this compound utilized in chitinase activity assays?

As a chromogenic substrate, it enables spectrophotometric detection of chitinase activity:

- Assay Protocol :

- Incubate the compound with chitinase in buffer (e.g., 50 mM sodium acetate, pH 5.0).

- Monitor release of 4-nitrophenol at 405 nm over time .

- Advantages : Linear kinetics within the first 10 minutes, with a detection limit of ~0.1 U/mL chitinase activity .

Advanced Research Questions

Q. How can researchers design experiments to determine enzyme kinetic parameters (e.g., KmK_mKm, VmaxV_{max}Vmax) using this substrate?

- Michaelis-Menten Analysis :

- Vary substrate concentrations (e.g., 0.1–5 mM) and measure initial reaction rates.

- Plot vs. [S] and fit data to the Michaelis-Menten equation .

- Data Interpretation :

- Non-linear regression tools (e.g., GraphPad Prism) are preferred over Lineweaver-Burk plots to avoid bias .

- Example: For Trichoderma viride chitinase, reported values range 0.2–0.5 mM, depending on assay pH and temperature .

Q. How can researchers resolve discrepancies in enzyme activity data when using this substrate across different studies?

- Common Sources of Variability :

- Mitigation Strategies :

- Include internal controls (e.g., p-nitrophenol standard curve in each assay).

- Pre-treat enzymes with protease inhibitors to prevent degradation .

Q. What are the key considerations for using this compound in high-throughput screening (HTS) of chitinase inhibitors?

- Optimized Assay Conditions :

- Use 96-well plates with a final reaction volume of 100 µL.

- Stop reactions with 1 M sodium carbonate to stabilize the 4-nitrophenol signal .

- Interference Checks :

- Test compounds for intrinsic absorbance at 405 nm.

- Include DMSO controls (common solvent for inhibitors) to rule out solvent effects .

Methodological Tables

Q. Table 1. Comparison of Substrate Specificity for Chitinases

| Substrate | Enzyme Source | (mM) | (µmol/min/mg) | Reference |

|---|---|---|---|---|

| 4-Nitrophenyl N,N-Diacetyl-chitobioside | Trichoderma viride | 0.35 | 12.8 | |

| 4-Nitrophenyl Triacetylchitotriose | Human chitinase | 1.2 | 4.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.